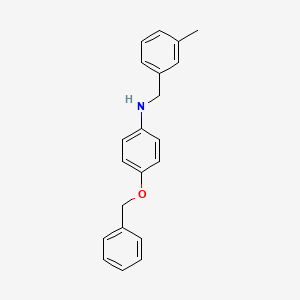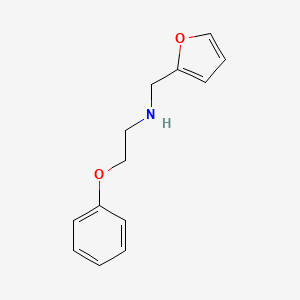
4-(Benzyloxy)-N-(3-methylbenzyl)aniline
説明
“4-(Benzyloxy)-N-(3-methylbenzyl)aniline” is likely an aromatic compound due to the presence of the benzene ring structure in its name. It appears to have an aniline (NH2) group, a benzyloxy (C6H5O) group, and a 3-methylbenzyl (C7H7) group attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound might involve reactions like Friedel-Crafts alkylation or acylation . These are types of electrophilic aromatic substitution reactions where a carbocation is attacked by a pi bond from an aromatic ring .Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzene ring with the aforementioned groups attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For instance, it might participate in further Friedel-Crafts reactions, or other reactions typical for aromatic amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Aromatic amines like aniline are generally weak bases, and their basicity can be affected by substituents on the benzene ring .科学的研究の応用
Structural and Spectroscopic Analysis
4-(Benzyloxy)-N-(3-methylbenzyl)aniline and related compounds have been studied for their crystal structures and vibrational properties. For example, Wu et al. (2021) synthesized similar compounds and characterized their structure using spectroscopy and X-ray diffraction. They also performed DFT and TD-DFT calculations for a comprehensive analysis of spectroscopic data, molecular electrostatic potential, and other electronic properties (Wu et al., 2021).
Biological Activities
A compound structurally related to 4-(Benzyloxy)-N-(3-methylbenzyl)aniline, namely 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, has been identified as a potent inhibitor of Mycobacterium tuberculosis. The structural features crucial for this inhibitory activity, including the benzyloxy aniline and the 6,7-dimethoxy quinoline ring, were outlined by Asquith et al. (2019), highlighting the potential of such compounds in medicinal chemistry (Asquith et al., 2019).
Nonlinear Optical Properties
The derivatives of benzylideneaniline, which are structurally related to 4-(Benzyloxy)-N-(3-methylbenzyl)aniline, have been studied for their nonlinear optical properties. For instance, John et al. (2018) investigated the structural and non-linear optical properties of 4-methyl-(2-nitrobenzylidene)aniline using various spectroscopic techniques and computational methods. They discovered that this compound exhibits antibacterial activity and has the potential for optical limiting applications due to its nonlinear optical properties (John et al., 2018).
Self-Assembly and Supramolecular Behavior
Morar et al. (2018) explored the use of 4-(n-octyloxy)aniline, a compound similar to 4-(Benzyloxy)-N-(3-methylbenzyl)aniline, in the synthesis and structural behavior of new dendritic melamines. Their research demonstrated the influence of dendritic construction on the ability of dendrimers to self-organize in solution and to self-assemble in the solid state, revealing important insights into the supramolecular behavior of these compounds (Morar et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[(3-methylphenyl)methyl]-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-17-6-5-9-19(14-17)15-22-20-10-12-21(13-11-20)23-16-18-7-3-2-4-8-18/h2-14,22H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJASAWNICXGDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-N-(3-methylbenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385371.png)
![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)


![2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385382.png)

![3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline](/img/structure/B1385384.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline](/img/structure/B1385385.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline](/img/structure/B1385388.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline](/img/structure/B1385390.png)
![N-[2-(Pentyloxy)benzyl]-2-propanamine](/img/structure/B1385391.png)
![2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine](/img/structure/B1385393.png)
![3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline](/img/structure/B1385394.png)